molecular formula C16H21N5OS B2847130 2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone CAS No. 496033-23-9

2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone

Cat. No.: B2847130
CAS No.: 496033-23-9
M. Wt: 331.44
InChI Key: ZLHKLUJPKPDJEM-UHFFFAOYSA-N
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Description

2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H21N5OS and its molecular weight is 331.44. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its precise mode of action. Based on its chemical structure, it’s plausible that mfcd03621496 could interact with its targets through processes such as competitive inhibition, allosteric modulation, or covalent bonding .

Biochemical Pathways

The biochemical pathways affected by MFCD03621496 are not well-documented. Given the compound’s structure, it might influence pathways involving amino acids, triazoles, or quinolines. Without specific target information, it’s difficult to predict the exact pathways and their downstream effects .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and therapeutic potential .

Result of Action

The molecular and cellular effects of MFCD03621496’s action are currently unknown. Depending on its targets and mode of action, it could potentially influence cell signaling, enzyme activity, or gene expression .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence MFCD03621496’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interactions with its targets .

Properties

IUPAC Name

2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-2-6-14-18-19-16(21(14)17)23-11-15(22)20-10-5-8-12-7-3-4-9-13(12)20/h3-4,7,9H,2,5-6,8,10-11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHKLUJPKPDJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N)SCC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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